3'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine
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Overview
Description
3’-Methoxy-5-(trifluoromethyl)-[1,1’-biphenyl]-2-amine: is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and an amine group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methoxy-5-(trifluoromethyl)-[1,1’-biphenyl]-2-amine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a radical trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide (CF3I) and a radical initiator.
Introduction of the Amine Group: The amine group can be introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of 3’-Methoxy-5-(trifluoromethyl)-[1,1’-biphenyl]-2-amine may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
3’-Methoxy-5-(trifluoromethyl)-[1,1’-biphenyl]-2-amine has several scientific research applications:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3’-Methoxy-5-(trifluoromethyl)-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-5-(trifluoromethyl)aniline: Shares the trifluoromethyl and methoxy groups but lacks the biphenyl structure.
Trifluoromethylated Biphenyls: Compounds with similar trifluoromethyl and biphenyl structures but different substituents.
Uniqueness
Its trifluoromethyl group enhances its stability and lipophilicity, making it valuable in various research and industrial contexts .
Properties
IUPAC Name |
2-(3-methoxyphenyl)-4-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c1-19-11-4-2-3-9(7-11)12-8-10(14(15,16)17)5-6-13(12)18/h2-8H,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLDNQXUOZUIGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C=CC(=C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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